Technical Guide: Isolation of Norbatzelladine L from Marine Sponges
Technical Guide: Isolation of Norbatzelladine L from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the isolation, characterization, and biological activities of norbatzelladine L, a polycyclic guanidine alkaloid derived from marine sponges. The information is compiled to serve as a technical resource for professionals in natural product chemistry, pharmacology, and drug development.
Introduction
Norbatzelladine L is a marine natural product belonging to the batzelladine class of alkaloids, which are characterized by complex polycyclic guanidine structures.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.[1][2] Norbatzelladine L has been isolated from marine sponges of the genus Monanchora and Clathria.[3][4][5] It has demonstrated a range of promising pharmacological effects, including antiviral, antitumor, and antifungal properties, making it a valuable lead compound for further investigation.[3][6]
Source Organisms
Norbatzelladine L has been successfully isolated from several species of marine sponges, including:
These sponges are major producers of bioactive compounds, which they use as a chemical defense mechanism in their sessile marine environment.[9]
Experimental Protocols: Isolation and Purification
The following is a representative methodology for the isolation and purification of norbatzelladine L, based on standard practices for marine natural product extraction.
3.1 Collection and Preparation of Sponge Material
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Collection: The sponge material (e.g., Monanchora arbuscula) is collected from its marine habitat.
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Preparation: Immediately upon collection, the sponge samples are typically frozen to preserve the chemical integrity of the metabolites.
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Lyophilization and Grinding: The frozen sponge material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.
3.2 Extraction and Fractionation
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Initial Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.
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Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water or methanol/water. The bioactive compounds, including norbatzelladine L, typically concentrate in the more polar fractions (EtOAc and/or MeOH/H₂O).
3.3 Chromatographic Purification A multi-step chromatographic process is required to isolate norbatzelladine L to purity.
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Silica Gel Column Chromatography: The bioactive fraction is first separated on a silica gel column using a gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
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Size-Exclusion Chromatography: Fractions containing norbatzelladine L are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to separate compounds based on their molecular size.
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High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA), is used to elute the pure compound. Fractions are monitored by UV detection, and those corresponding to norbatzelladine L are collected, combined, and concentrated.
3.4 Structure Elucidation The definitive structure of the isolated norbatzelladine L is confirmed through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Biological Activity
Norbatzelladine L exhibits a wide array of biological activities. The quantitative data from various studies are summarized below.
Table 1: Antitumor Cytotoxic Activity of Norbatzelladine L
| Cell Line | Cancer Type | Measurement | Value | Citation |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | GI₅₀ | 0.7 - 7 µM | [3][4] |
| A549 | Lung Carcinoma | GI₅₀ | 0.7 - 7 µM | [3][4] |
| HT29 | Colon Carcinoma | GI₅₀ | 0.7 - 7 µM | [3][4] |
| Various | Leukemia, Melanoma, Glioblastoma | - | Cytotoxic |[3][7] |
Table 2: Antiviral and Antifungal Activity of Norbatzelladine L
| Target | Activity | Measurement | Value / Result | Citation |
|---|---|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | Antiviral | % Inhibition | 97% at 2.5 µg/mL | [3][5] |
| Pdr5p Transporter (S. cerevisiae) | ATPase Inhibition | IC₅₀ | 3.8 µM | [6] |
| Fluconazole-Resistant Fungi | Chemosensitizer | - | Reverses fluconazole resistance |[8][10] |
Visualizations
5.1 Experimental Workflow for Isolation
5.2 Profile of Biological Activities
Conclusion
The isolation of norbatzelladine L from marine sponges like Monanchora arbuscula presents a complex but rewarding challenge in natural product chemistry. The multi-step process involving extraction, partitioning, and extensive chromatography yields a compound with significant therapeutic potential. Its demonstrated efficacy against viral infections, various cancer cell lines, and its unique ability to reverse antifungal drug resistance highlight norbatzelladine L as a critical molecule for future drug discovery and development programs. Further research into its mechanisms of action and potential for synthetic production is warranted.[11][12]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norbatzelladine L - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. Batzelladine D and norbatzelladine L purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PMC [pmc.ncbi.nlm.nih.gov]
